molecular formula C11H18N2O B15221850 4-Isobutyl-2-(pyrrolidin-2-yl)oxazole

4-Isobutyl-2-(pyrrolidin-2-yl)oxazole

Cat. No.: B15221850
M. Wt: 194.27 g/mol
InChI Key: BKVAXZAFOTUASM-UHFFFAOYSA-N
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Description

4-Isobutyl-2-(pyrrolidin-2-yl)oxazole is a heterocyclic compound that features both an oxazole and a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the oxazole ring, which is known for its stability and biological activity, combined with the pyrrolidine ring, which is a common scaffold in many bioactive molecules, makes this compound a promising candidate for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-2-(pyrrolidin-2-yl)oxazole can be achieved through a multi-step process starting from l-Boc-proline. The key steps involve the formation of intermediates such as 1-Boc-N-(1-oxoalkan-2-yl)pyrrolidine-2-carboxamides, which are then cyclized under Appel reaction conditions to form the oxazole ring . This method provides the target compound with high enantiomeric excess and moderate overall yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-2-(pyrrolidin-2-yl)oxazole can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazoles with different substituents.

    Reduction: The compound can be reduced to form derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the oxazole and pyrrolidine rings to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as Dess-Martin periodinane can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions (e.g., base or acid catalysis).

Major Products

Scientific Research Applications

4-Isobutyl-2-(pyrrolidin-2-yl)oxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Explored for its use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Isobutyl-2-(pyrrolidin-2-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(pyrrolidin-2-yl)oxazole
  • 4-Ethyl-2-(pyrrolidin-2-yl)oxazole
  • 4-Propyl-2-(pyrrolidin-2-yl)oxazole

Uniqueness

4-Isobutyl-2-(pyrrolidin-2-yl)oxazole is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This can result in different biological activities and binding affinities compared to its analogs. The combination of the oxazole and pyrrolidine rings also provides a versatile scaffold for further functionalization and optimization in drug discovery.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

4-(2-methylpropyl)-2-pyrrolidin-2-yl-1,3-oxazole

InChI

InChI=1S/C11H18N2O/c1-8(2)6-9-7-14-11(13-9)10-4-3-5-12-10/h7-8,10,12H,3-6H2,1-2H3

InChI Key

BKVAXZAFOTUASM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=COC(=N1)C2CCCN2

Origin of Product

United States

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